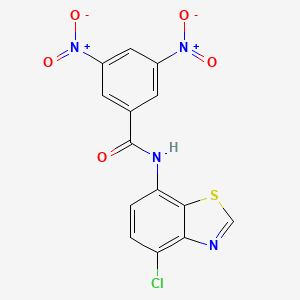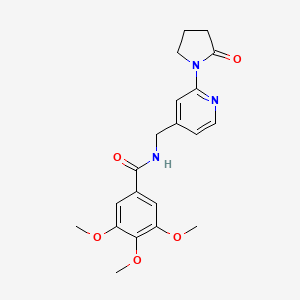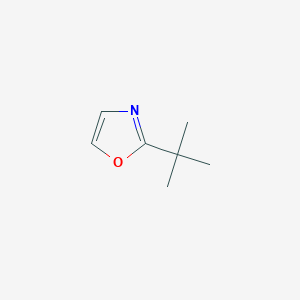
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, the synthesis of hypoxia-selective cytotoxins involves displacement reactions, mesylation, and reduction processes . These methods could potentially be adapted for the synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with benzothiazole and nitrobenzamide groups has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies . These techniques help in determining the bonding and functional groups present in the molecule. For instance, IR studies can reveal the coordination of ligands to metal ions through nitrogen and oxygen atoms . The molecular structure of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide would likely be analyzed using similar methods to confirm its structure.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of electron-withdrawing nitro groups, which can undergo reduction to amines or hydroxylamines . These reduction reactions are significant in the context of hypoxia-selective cytotoxicity, where the reduced forms of the compounds exhibit different levels of cytotoxicity . The reactivity of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide would likely be similar, with the potential for reduction under hypoxic conditions leading to biologically active forms.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their functional groups. The presence of nitro groups and benzothiazole rings can affect the solubility, stability, and electronic properties of the molecule . For example, the reduction potentials of nitro groups can influence the cytotoxicity and selectivity of the compounds under different oxygen conditions . The physical and chemical properties of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide would need to be empirically determined to understand its behavior in biological systems.
Relevant Case Studies
Case studies involving related compounds have shown that these molecules can exhibit significant biological activities. For example, the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrated activity against hypoxic tumor cells in mice . Additionally, NBTCS and its metal complexes showed antibacterial activities against various strains of bacteria . These studies suggest that N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide could also have potential biological applications, which would need to be explored through experimental studies.
Aplicaciones Científicas De Investigación
Pharmacological Potential
- Anticonvulsant and Benzodiazepine Receptor Agonism : Compounds with structures similar to N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide have been explored for their anticonvulsant activities and interaction with benzodiazepine receptors. 4-Thiazolidinone derivatives, for example, were evaluated as anticonvulsant agents, showing significant activity in electroshock and pentylenetetrazole-induced convulsion tests. This indicates a potential pathway for the development of new therapeutic agents targeting the central nervous system (Faizi et al., 2017) link.
Chemical Synthesis and Utility
- Synthetic Applications in Organic Chemistry : The cyclization of dinitrobenzamides to benzisothiazolones, as well as the synthesis of various dinitrobenzothiazole derivatives, illustrates the utility of such compounds in organic synthesis. These processes highlight the versatility of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide in the synthesis of complex heterocyclic structures, which could have implications for drug development and material science (Zlotin et al., 2000) link.
Antitumor and Antimicrobial Activities
Antitumor Properties : The investigation into the antitumor activity of derivatives shows promise for the development of new chemotherapeutic agents. For example, compounds derived from benzothiazole structures were evaluated for their antiproliferative activity on various cancer cell lines, indicating their potential as apoptosis inducers and cancer treatment agents (Corbo et al., 2016) link.
Antimicrobial and Antifungal Activities : The exploration of benzothiazole derivatives for antimicrobial and antifungal activities further demonstrates the broad potential of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide-related compounds. These activities suggest a pathway for the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Gupta, 2018) link.
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O5S/c15-10-1-2-11(13-12(10)16-6-25-13)17-14(20)7-3-8(18(21)22)5-9(4-7)19(23)24/h1-6H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMQNFRNWMAYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])SC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)
![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)


![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2499261.png)
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)


![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)